3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid
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Overview
Description
3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid is a compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with a halogenated pyridazine derivative.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the benzylamino-pyridazine intermediate with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the benzylamino group.
Substitution: Substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group plays a crucial role in binding to the active site of the target, thereby inhibiting its activity. This inhibition can lead to the suppression of cancer cell growth or other biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[6-(Arylamino)pyridazin-3-yl]benzoic acids: These compounds have similar structures but different substituents on the arylamino group.
Pyridazinone Derivatives: These compounds contain a pyridazinone ring instead of a pyridazine ring and exhibit diverse pharmacological activities.
Uniqueness
3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid is unique due to its specific benzylamino substitution, which imparts distinct biological activities and binding properties compared to other pyridazine derivatives.
Properties
IUPAC Name |
3-[6-(benzylamino)pyridazin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(23)15-8-4-7-14(11-15)16-9-10-17(21-20-16)19-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHHAFKPAHIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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